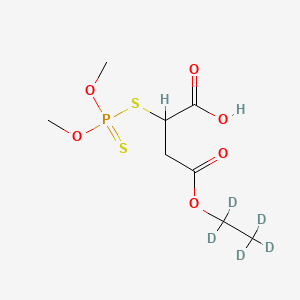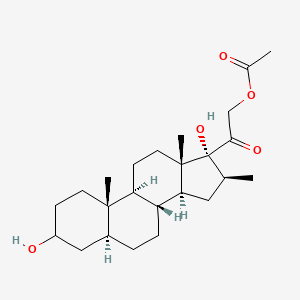
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose is a complex organic compound with the molecular formula C14H25N3O5Si and a molecular weight of 343.46 . This compound is notable for its unique structure, which includes an azido group, an acetyl group, and a TBDMS (tert-butyldimethylsilyl) protecting group. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose typically involves multiple steps. One common method starts with the precursor 1,6-anhydro-2-azido-2-deoxy-beta-D-glucopyranose. The synthetic route includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole to form the TBDMS-protected intermediate.
Acetylation: The protected intermediate is then acetylated using acetic anhydride and pyridine to introduce the acetyl group at the 3-O position.
Purification: The final product is purified using column chromatography to obtain this compound in high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with phosphines or thiols, to form amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: The TBDMS protecting group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, TBDMS-Cl, imidazole, hydrogen gas, palladium catalysts, and TBAF. Major products formed from these reactions include amines, deprotected sugars, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: The compound is employed in the study of glycosylation processes and the development of glycan-based probes.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other sugar molecules or glycosylated proteins . This process is facilitated by the presence of the acetyl and TBDMS protecting groups, which enhance the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose can be compared with other similar compounds, such as :
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose: Lacks the acetyl and TBDMS protecting groups, making it less stable and less reactive.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Contains multiple acetyl groups, which can affect its solubility and reactivity.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranose: Similar structure but with different sugar moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the azido group, acetyl group, and TBDMS protecting group, which together enhance its stability, reactivity, and versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C14H25N3O5Si |
|---|---|
Molekulargewicht |
343.45 g/mol |
IUPAC-Name |
[(1R,2S,3R,4R,5R)-4-azido-2-[tert-butyl(dimethyl)silyl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C14H25N3O5Si/c1-8(18)20-12-10(16-17-15)13-19-7-9(21-13)11(12)22-23(5,6)14(2,3)4/h9-13H,7H2,1-6H3/t9-,10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
NMSRSKBJEMUHOM-SYLRKERUSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-] |
Kanonische SMILES |
CC(=O)OC1C(C2OCC(C1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)



![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)


![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)

![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)

